

# 2-Chloroanisole CAS number and properties

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## Compound of Interest

Compound Name: 2-Chloroanisole

Cat. No.: B146271

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## An In-depth Technical Guide to 2-Chloroanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Chloroanisole** (CAS Number: 766-51-8), a significant chemical intermediate in various fields, including pharmaceutical synthesis. This document details its chemical and physical properties, experimental protocols for its synthesis and analysis, and its role as a versatile building block in organic chemistry.

## Core Properties of 2-Chloroanisole

**2-Chloroanisole**, also known as 1-chloro-2-methoxybenzene, is a halogenated aromatic ether. [1] At room temperature, it presents as a clear, colorless to light yellow liquid. [2][3][4] Its strategic importance in pharmaceutical and chemical synthesis stems from its versatile reaction capabilities, allowing for the construction of complex molecular frameworks. [5][6]

## Chemical and Physical Data

The fundamental properties of **2-Chloroanisole** are summarized below, providing essential data for laboratory and industrial applications.

Table 1: Chemical Identifiers and Molecular Properties

Identifier	Value	Reference
CAS Number	766-51-8	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[7]</a>
Molecular Formula	C <sub>7</sub> H <sub>7</sub> ClO	<a href="#">[5]</a> <a href="#">[8]</a> <a href="#">[9]</a>
Molecular Weight	142.58 g/mol	<a href="#">[3]</a> <a href="#">[7]</a> <a href="#">[8]</a>
Synonyms	1-Chloro-2-methoxybenzene, o-Chloroanisole	<a href="#">[9]</a> <a href="#">[10]</a> <a href="#">[11]</a>
InChI Key	QGRPVMLBTFGQDQ- UHFFFAOYSA-N	<a href="#">[7]</a> <a href="#">[12]</a>

| SMILES | COc1ccccc1Cl | [\[7\]](#)[\[12\]](#) |

Table 2: Physical and Spectroscopic Properties

Property	Value	Reference
Appearance	Clear, colorless to light yellow liquid	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Boiling Point	195-196 °C	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[7]</a>
Melting Point	-27 °C	<a href="#">[3]</a> <a href="#">[13]</a> <a href="#">[14]</a>
Density	1.123 g/mL at 25 °C	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[7]</a>
Refractive Index (n <sub>20/D</sub> )	1.545	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[7]</a>
Flash Point	76 °C (169 °F) - closed cup	<a href="#">[3]</a> <a href="#">[7]</a> <a href="#">[12]</a>

| Water Solubility | 490 mg/L | [\[4\]](#)[\[15\]](#) |

## Safety and Handling

**2-Chloroanisole** is considered a combustible liquid and is harmful if swallowed, inhaled, or in contact with skin.[\[9\]](#)[\[10\]](#) Proper personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and respiratory protection, should be used when handling this

compound.<sup>[7]</sup><sup>[10]</sup> It should be stored in a dry, cool, and well-ventilated place away from heat and strong oxidizing agents.<sup>[11]</sup>

## Experimental Protocols

Detailed methodologies for the synthesis and analysis of **2-Chloroanisole** are crucial for its application in research and development.

### Synthesis of 2-Chloroanisole via Williamson Ether Synthesis

This protocol describes the methylation of 2-chlorophenol, a common method for preparing **2-Chloroanisole**.<sup>[1]</sup><sup>[16]</sup>

Materials:

- 2-Chlorophenol (o-chlorophenol)
- Sodium hydroxide (NaOH)
- Dimethyl sulfate ((CH<sub>3</sub>)<sub>2</sub>SO<sub>4</sub>)
- Benzene
- 1N Sodium hydroxide solution
- 10% Sulfuric acid solution
- Magnesium sulfate (MgSO<sub>4</sub>)
- Water

Procedure:<sup>[16]</sup>

- Preparation of Sodium 2-Chlorophenoxide: Dissolve 60 grams of sodium hydroxide in 500 mL of water in a suitable reaction vessel. To this solution, add 193 grams of 2-chlorophenol.

- **Methylation:** Cool the solution to approximately 10°C. Over a period of 1 hour, add 190 grams of dimethyl sulfate to the solution while maintaining the temperature.
- **Reaction Completion:** After the addition is complete, heat the mixture to a boil and maintain it for 3 hours.
- **Work-up and Extraction:** Cool the reaction mixture and add 300 mL of water. An oily layer of **2-chloroanisole** will separate. Extract the aqueous layer twice with 200 mL portions of benzene.
- **Purification:** Combine the benzene extracts with the separated oil. Wash the combined organic phase twice with 100 mL portions of 1N sodium hydroxide, followed by one 50 mL wash with 10% sulfuric acid, and finally two 100 mL portions of water.
- **Drying and Isolation:** Dry the organic product over magnesium sulfate. Evaporate the benzene solvent.
- **Final Distillation:** Distill the residue in vacuo to yield pure **2-chloroanisole**. The expected boiling point is 59°-60°C at 1.0 Torr, with an anticipated yield of approximately 91.5%.<sup>[16]</sup>

## Analytical Method: Determination by HS-SPME-GC-MS

**2-Chloroanisole** is often analyzed as part of a panel of haloanisoles, particularly in the context of food and beverage quality control, such as wine taint analysis.<sup>[2][17][18]</sup> Headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS) is a standard method.

Materials and Equipment:

- SPME fiber assembly (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB)
- Gas chromatograph coupled with a mass spectrometer (GC-MS)
- Sample vials with septa
- Heating block or water bath
- Sodium chloride (NaCl)

- Wine or spirit sample

#### Procedure:

- **Sample Preparation:** Place a defined volume of the liquid sample (e.g., 10 mL of wine) into a sample vial. Add a salt, such as NaCl (e.g., 2.5 g), to the vial to increase the ionic strength of the matrix, which enhances the release of volatile analytes into the headspace.
- **Headspace Extraction (HS-SPME):** Seal the vial and place it in a heating block set to a specific temperature (e.g., 45°C). Expose the SPME fiber to the headspace above the sample for a defined period (e.g., 30 minutes) with agitation to allow for the adsorption of volatile compounds, including **2-chloroanisole**.
- **Desorption and GC-MS Analysis:** Retract the fiber and immediately insert it into the heated injection port of the GC-MS. The high temperature of the inlet desorbs the analytes from the fiber onto the GC column.
- **Chromatographic Separation:** The analytes are separated on the GC column based on their boiling points and interaction with the stationary phase.
- **Mass Spectrometric Detection:** As compounds elute from the column, they are ionized and fragmented in the mass spectrometer. **2-Chloroanisole** is identified based on its specific retention time and the mass-to-charge ratios of its characteristic fragments.

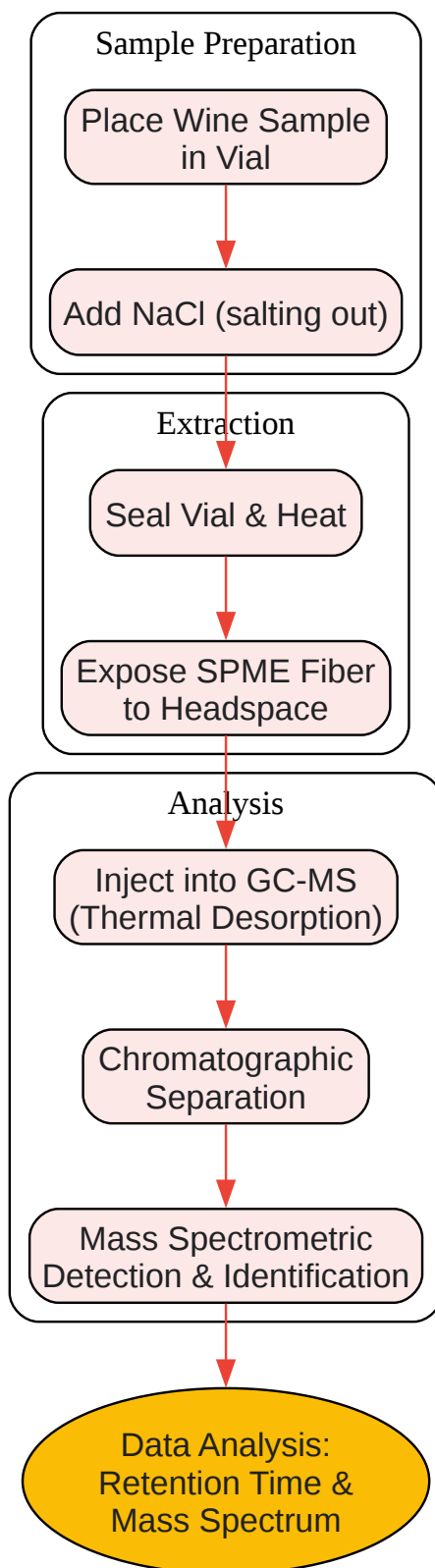
## Diagrams of Experimental Workflows

Visual representations of the synthesis and analytical procedures aid in understanding the logical flow of these protocols.



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Caption: Workflow for the synthesis of **2-Chloroanisole**.



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Caption: General workflow for HS-SPME-GC-MS analysis.

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